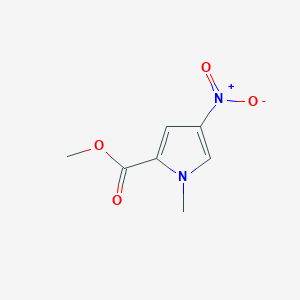

methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-4-nitropyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(8)7(10)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOKAHOXOYKYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374970 | |

| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-76-6 | |

| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of methyl 1-methylpyrrole-2-carboxylate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Methyl 1-methyl-4-amino-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Hydrolysis: 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its reactivity allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biological Studies

Research is being conducted to explore the biological activities of this compound, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit significant cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound in drug development.

Pharmaceutical Development

The compound is under investigation as a potential pharmacophore in drug design. Its ability to undergo chemical modifications can lead to the development of new therapeutic agents targeting various diseases, including cancer.

Industrial Applications

In industry, this compound is utilized in the production of dyes , pigments , and other fine chemicals. Its unique properties make it suitable for creating colorants with specific characteristics.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could serve as a scaffold for developing new anticancer drugs.

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that this compound exhibited notable antibacterial activity, highlighting its potential use in developing new antimicrobial agents.

Synthetic Applications

Research into synthetic routes utilizing this compound has revealed its utility as an intermediate in creating other valuable chemical entities. By modifying substituents on the pyrrole ring, researchers have been able to explore structure-activity relationships that inform further drug development efforts.

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

tert-Butyl 1-Methyl-4-Nitro-1H-Pyrrole-2-Carboxylate

- Structure : Differs by the tert-butyl ester group (C₁₀H₁₄N₂O₄) instead of the methyl ester.

- Synthesis : Prepared via two routes: (i) reaction of 1-methyl-4-nitro-pyrrole-2-carboxylic acid with isobutylene or (ii) reaction of 1-methyl-4-nitro-2-(trifluoroacetyl)-1H-pyrrole with sodium tert-butoxide .

- Properties: The bulky tert-butyl group enhances lipophilicity, improving membrane permeability compared to the methyl ester. However, it reduces solubility in polar solvents like methanol or water .

Ethyl 4-Chloro-1H-Pyrrole-2-Carboxylate

- Structure: Chlorine substituent at position 4 and ethyl ester (C₇H₈ClNO₂).

- Properties : The electron-withdrawing chlorine increases electrophilicity at position 4, making it reactive in Suzuki couplings or nucleophilic substitutions. The ethyl ester slightly increases lipophilicity compared to the methyl ester .

Methyl 5-Chloro-4-Iodo-1H-Pyrrole-2-Carboxylate

- Structure: Halogenated at positions 4 (iodo) and 5 (chloro) (CAS: 903560-51-0, C₇H₅ClINO₂).

- The combined electron-withdrawing effects of Cl and I may reduce aromaticity, increasing susceptibility to electrophilic attacks .

Ethyl 4-Amino-1-Methyl-1H-Pyrrole-2-Carboxylate

- Structure: Amino group at position 4 and ethyl ester (C₈H₁₂N₂O₂).

- Properties: The amino group is electron-donating, increasing electron density on the pyrrole ring. This contrasts sharply with the nitro group in the target compound, which withdraws electrons. The amino derivative is more basic and may form hydrogen bonds more readily, influencing solubility and biological interactions .

Physicochemical Properties

- Solubility: The nitro group in the target compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-nitro analogs. tert-Butyl derivatives exhibit lower water solubility .

- Melting Points: Nitro-substituted pyrroles generally have higher melting points due to stronger intermolecular dipole interactions. For example, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate melts at ~120–125°C, whereas ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate melts at ~80–85°C .

- Stability : The nitro group may confer thermal instability under reducing conditions, whereas halogenated derivatives are more stable but prone to photodegradation .

Biological Activity

Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of approximately 184.15 g/mol. This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. Its unique structure, featuring a nitro group at the 4-position and a carboxylate ester at the 2-position, suggests potential biological activities that merit investigation.

The synthesis of this compound can be achieved through several methods, often involving the nitration of pyrrole derivatives followed by esterification. The presence of the nitro group is critical as it can participate in redox reactions, influencing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may modify biological macromolecules, leading to potential enzyme inhibition or receptor modulation .

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that this compound may have antimicrobial properties, making it a candidate for further exploration in developing new antibiotics .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects, particularly in relation to acetylcholinesterase (AChE) inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .

- Antiviral Properties : The compound has shown promise in antiviral applications, potentially inhibiting viruses through mechanisms similar to other pyrrole derivatives .

Table 1: Summary of Biological Activities

Case Study: AChE Inhibition

In a study assessing various pyrrole derivatives, this compound was evaluated for its AChE inhibitory activity. The results indicated that this compound displayed significant inhibition compared to standard drugs, suggesting its potential as a lead compound for developing anti-Alzheimer's agents .

Case Study: Antimicrobial Testing

Another investigation involved testing this compound against a panel of pathogenic bacteria. The compound demonstrated effective antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential utility in clinical settings .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the nitro group enhances reactivity through redox processes, while the carboxylate moiety may facilitate interactions with biological targets. Comparative studies with similar compounds reveal that modifications to the substituents significantly affect biological outcomes.

Q & A

Basic Research Questions

1.1. What are the key methodological considerations for synthesizing methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate?

The synthesis typically involves:

Pyrrole ring formation : Use the Paal-Knorr reaction with 1,4-dicarbonyl compounds and methylamine derivatives .

Nitration : Introduce the nitro group at the 4-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Esterification : React the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .

Critical step : Monitor nitration regioselectivity via TLC or HPLC to confirm positional purity.

1.2. How can the structural identity of this compound be validated post-synthesis?

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm nitro group orientation .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with DFT-predicted values (e.g., δ ~6.3 ppm for pyrrole protons, δ ~160 ppm for carbonyl carbons) .

- IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches .

- Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

2.1. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

The nitro group acts as an electron-withdrawing substituent, directing electrophilic attacks to the pyrrole’s 3- and 5-positions. Methodological insights :

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (80°C, 12h). Monitor regioselectivity via X-ray to confirm coupling sites .

- Contradiction alert : Conflicting reports on nitro group stability under basic conditions—optimize pH (pH 7–8) to prevent reduction .

2.2. How can crystallographic data resolve contradictions in reported bond lengths?

- Refinement protocols : Use SHELXL with high-resolution data (R1 < 0.05) to minimize errors. For example, discrepancies in C-NO₂ bond lengths (~1.21 Å vs. 1.23 Å) may arise from thermal motion—apply anisotropic displacement parameters .

- Validation tools : Employ PLATON/CHECKCIF to flag outliers (e.g., ADPs > 0.05 Ų) .

2.3. What hydrogen-bonding patterns are observed in its crystal packing?

- Graph set analysis : Identify motifs like R₂²(8) chains from O(ester)⋯H-N(pyrrole) interactions .

- Hirshfeld surfaces : Quantify contact contributions (e.g., O⋯H = 25%, C⋯H = 18%) using CrystalExplorer .

- Thermal stability : Correlate H-bond density with DSC data (melting point ~100–101°C) .

2.4. How can computational methods predict electronic properties relevant to drug design?

- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) to calculate:

- Frontier orbitals : HOMO (-6.2 eV) localized on nitro group; LUMO (-1.8 eV) on pyrrole ring .

- Electrostatic potential (ESP) : Identify nucleophilic regions (e.g., ester oxygen) for targeted modifications .

- MD simulations : Simulate solvation in DMSO to assess bioavailability (logP ~1.5) .

2.5. How should researchers address discrepancies in spectroscopic data across studies?

- Standardization : Calibrate instruments using reference compounds (e.g., ethyl 3-methyl-pyrrole-2-carboxylate) .

- Dynamic effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) in NMR shifts .

- Collaborative validation : Cross-reference data with crystallographic results to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.